Cas no 873437-82-2 (3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid)
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-6-methyl-thieno[2,3- b ]quinoline-2-carboxylic acid
- 873437-82-2
- 3-Amino-6-methyl-thieno[2
- 462066-87-1
- AKOS000300454
- 3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid
- DTXSID20357720
- HMS1697G02
- 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylicacid
- 3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylicacid
- Oprea1_103821
- BAS 02240451
- 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid
- CS-0359737
- Oprea1_804887
-
- Inchi: 1S/C13H10N2O2S/c1-6-2-3-9-7(4-6)5-8-10(14)11(13(16)17)18-12(8)15-9/h2-5H,14H2,1H3,(H,16,17)
- InChI Key: HPYXUKHYHKOTOF-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C2C1=NC1C=CC(C)=CC=1C=2)N
Computed Properties
- Exact Mass: 258.04629874g/mol
- Monoisotopic Mass: 258.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 104Ų
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258641-5g |
3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid |
873437-82-2 | 97% | 5g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11039044-5g |
3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid |
873437-82-2 | 97% | 5g |
$701 | 2024-07-18 |
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid
Introduction to 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 873437-82-2)
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 873437-82-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienoquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structure of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid features a thienoquinoline core with a carboxylic acid group and an amino substituent, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid is characterized by its fused ring system, which consists of a thiophene ring and a quinoline ring. The presence of the carboxylic acid group at the 2-position and the amino group at the 3-position provides multiple functional handles for chemical modifications, enabling researchers to tailor the compound's properties for specific therapeutic applications. The methyl substituent at the 6-position further enhances the compound's stability and bioavailability.
In recent years, significant progress has been made in understanding the biological activities of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antiviral activity against various viral strains, including influenza and herpes simplex viruses. These findings have sparked interest in exploring its potential as a broad-spectrum antiviral agent.
The anticancer properties of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid have also been extensively investigated. Research has demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. Furthermore, studies have indicated that 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
The pharmacokinetic profile of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid has been evaluated in preclinical studies. These studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for both oral and parenteral administration. Additionally, toxicological assessments have shown that 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid is well-tolerated at therapeutic doses with minimal side effects.
The potential applications of 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid extend beyond its direct therapeutic effects. Its unique chemical structure makes it an excellent starting point for drug discovery programs aimed at developing new treatments for inflammatory diseases, viral infections, and cancer. Researchers are actively exploring structural modifications to optimize its potency and selectivity for specific targets.
In conclusion, 3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 873437-82-2) is a promising compound with a wide range of biological activities. Its anti-inflammatory, antiviral, and anticancer properties make it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover new insights into its mechanisms of action and potential therapeutic applications.
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